molecular formula C25H21FN6O B4563747 2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide

2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide

Cat. No.: B4563747
M. Wt: 440.5 g/mol
InChI Key: JSZMZIXMWBWFBJ-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H21FN6O and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.17608748 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader class of carboxamide derivatives that have been synthesized and studied for their chemical properties and potential applications. For example, studies have shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the versatility and potential of carboxamide compounds in generating potent cytotoxins with significant inhibitory properties against various cancer cell lines. These compounds have demonstrated efficacy in in vivo models, suggesting their potential as therapeutic agents (Deady et al., 2003).

Potential Therapeutic Applications

  • Cancer Research : The carboxamide derivatives, including structures similar to the compound , have been explored for their cytotoxic activity against cancer cell lines. These compounds have shown promise in preclinical models for their growth-inhibitory properties, with some derivatives demonstrating curative potential in mouse models of colon cancer, thus highlighting the potential application of these compounds in cancer therapy (Deady et al., 2003).

  • Enzyme Inhibition : Other studies have focused on optimizing quinoline carboxamides as selective inhibitors for specific enzymes like the ataxia telangiectasia mutated (ATM) kinase. These compounds have shown efficacy in disease-relevant models when combined with DNA damage-inducing agents, suggesting their utility in targeted cancer therapies (Degorce et al., 2016).

  • Antibacterial and Antifungal Applications : Beyond oncology, certain derivatives have demonstrated antibacterial and antifungal activities, indicating the potential of quinoline carboxamide compounds in addressing infectious diseases. This broad-spectrum antimicrobial activity further underscores the versatility of these compounds in medical research (Holla et al., 2006).

  • Antitubercular Activity : The compound's derivatives have also been investigated for their antitubercular properties, with some showing potent activity against Mycobacterium tuberculosis. This suggests the potential application of these compounds in developing new treatments for tuberculosis, a significant global health challenge (Kantevari et al., 2011).

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O/c1-2-31-15-18(12-27-31)24-11-22(21-8-3-4-9-23(21)30-24)25(33)29-20-13-28-32(16-20)14-17-6-5-7-19(26)10-17/h3-13,15-16H,2,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZMZIXMWBWFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide
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2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide
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2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide
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2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide
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2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide
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2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.